![molecular formula C24H18ClN3 B2410550 1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1251613-73-6](/img/structure/B2410550.png)

1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

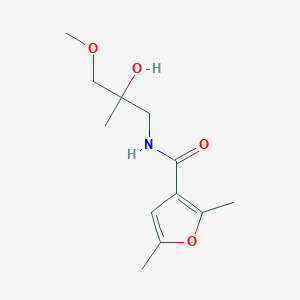

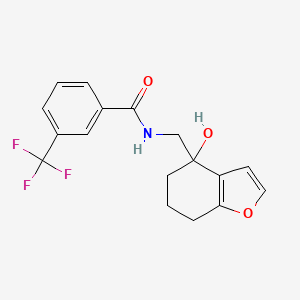

The compound “1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains a pyrazoloquinoline core, which is a type of nitrogen-containing heterocycle . The molecule also has a 4-chlorophenyl group, a methyl group, and a p-tolyl group attached to the pyrazoloquinoline core .

Scientific Research Applications

Optical Properties and Applications

Optical Properties of Some 4-Aryl-1H-pyrazolo[3,4-b]quinolines

Research into the optical properties of pyrazoloquinoline derivatives, including absorption and emission spectra, has been conducted to understand their potential application in luminescent or electroluminescent devices. The study found that cyclization into different derivatives significantly affects the optical absorption and fluorescence, indicating their use in various photophysical applications (Khachatryan, Boszczyk, & Tomasik, 2006).

Synthetic Methods and Chemical Analysis

Condensed Heterotricycles Synthesis of Pyrazolo[3,4-c]quinoline Derivatives

This research outlines a method for synthesizing pyrazoloquinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis and potential for creating a wide range of molecules for further study or application (Nagarajan & Shah, 1992).

Biological Activities and Applications

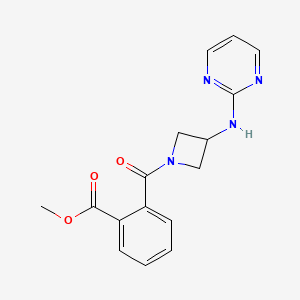

Synthesis and Preliminary Mechanistic Evaluation of Pyrazole-3-carboxylic Acid Amides

This study synthesized novel amide derivatives of pyrazole-3-carboxylic acid, assessing their antiproliferative activities against human cancer cell lines. The findings highlight the potential of these compounds in designing more potent agents for cancer cell proliferation intervention (Cankara Pirol et al., 2014).

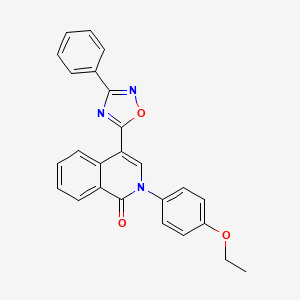

Antimalarial Potential of Quinoline-pyrazolopyridine Derivatives

Another significant application is in the development of antimalarial agents. A series of quinoline-pyrazolopyridine derivatives showed potent antimalarial activity, underscoring the therapeutic potential of these compounds against Plasmodium falciparum (Saini, Jain, Kumar, & Jain, 2016).

Future Directions

The future directions for research on “1-(4-chlorophenyl)-8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” and similar compounds could involve further exploration of their biological activities, optimization of their synthesis processes, and investigation of their potential applications in medicinal chemistry .

Mechanism of Action

Target of Action

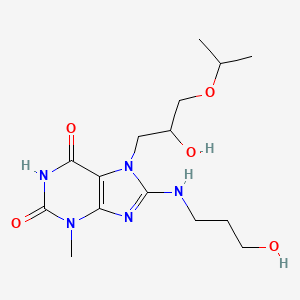

It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, a similar compound was found to have superior antipromastigote activity against Leishmania aethiopica clinical isolate .

Mode of Action

A molecular simulation study on a similar compound revealed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its target in a way that leads to a significant change in the target’s function, contributing to its antileishmanial activity.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .

Result of Action

The compound’s antileishmanial and antimalarial activities suggest that its action results in the inhibition of Leishmania and Plasmodium species, thereby preventing or treating leishmaniasis and malaria . A similar compound was found to have superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Properties

IUPAC Name |

1-(4-chlorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJAKFNCNVSLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

methanone](/img/structure/B2410470.png)

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)

![2-(2-chlorophenyl)-1-{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}-1-ethanone](/img/structure/B2410482.png)

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2410486.png)

![N-(4-chlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2410488.png)